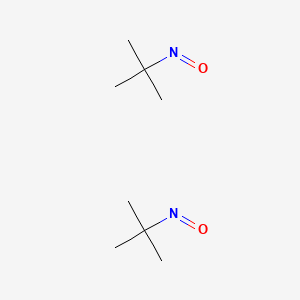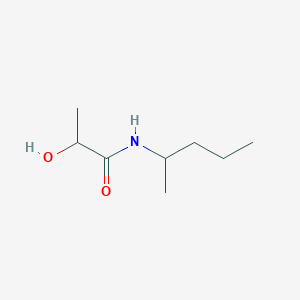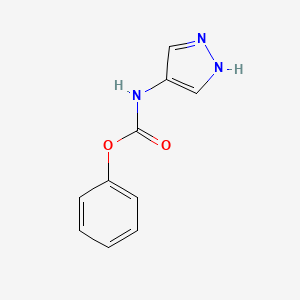
2-Methyl-2-nitrosopropane dimer
Vue d'ensemble
Description
2-Methyl-2-nitrosopropane dimer, also known as 1,1,1’,1’-Tetramethylazoethane dioxide, Nitroso-t-butane, or Nitroso-tert-butane, is an organic compound with the linear formula [(CH3)3CNO]2 . It is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature . This dimer quickly reverts to the blue monomer in solution .
Synthesis Analysis
The synthesis of 2-Methyl-2-nitrosopropane dimer involves a sequence of reactions . Starting with (CH3)3CNH2, it is converted to (CH3)3CNO2. This intermediate is then converted to (CH3)3CNHOH, which finally yields (CH3)3CNO .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitrosopropane dimer features a bent C-N=O linkage, which is typical for nitroso compounds . The CN-distance is significantly longer than expected .Chemical Reactions Analysis
2-Methyl-2-nitrosopropane dimer can be used as a spin trap . It binds to radicals, making it useful in electron spin resonance studies .Physical And Chemical Properties Analysis
2-Methyl-2-nitrosopropane dimer has a molecular weight of 174.24 . It has a melting point of 74-75 °C . The compound is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature .Applications De Recherche Scientifique
-
Electron Spin Resonance Studies
- Field : Physical Chemistry
- Application : 2-Methyl-2-nitrosopropane dimer, also known as Nitroso-tert-butane, is used as a spin trapping reagent in electron spin resonance studies . This technique is used to study chemical species with unpaired electrons.
- Method : The dimer traps unstable free radicals to form stable paramagnetic nitroxide radicals . These radicals can then be detected and analyzed using electron spin resonance spectroscopy .
- Results : This method is particularly useful for trapping carbon-centered tyrosyl radicals . The results of these studies can provide valuable insights into the behavior and properties of free radicals.
-
Synthesis of Air-Stable π-Radical
- Field : Organic Chemistry
- Application : The dimer is used as a reactant in the synthesis of air-stable π-radicals based on Corannulene .
- Method : While the exact method and parameters can vary depending on the specific synthesis, the dimer typically reacts with other reagents under controlled conditions to form the desired π-radical .
- Results : The resulting π-radical is air-stable, which can be beneficial for various applications in materials science and other fields .
-
Initiator for Chemical Reactions
- Field : Organic Chemistry
- Application : It can be used as an initiator for certain chemical reactions or the preparation of polymers .
- Method : The dimer can initiate a reaction by decomposing to generate free radicals, which then react with other reagents .
- Results : The use of the dimer as an initiator can lead to the formation of new compounds or polymers .
-
Catalyst for Organic Reactions
- Field : Organic Chemistry
- Application : It can also serve as a catalyst in different organic reactions, such as oxidation reactions .
- Method : As a catalyst, the dimer can speed up a reaction without being consumed in the process .
- Results : The use of the dimer as a catalyst can increase the efficiency and selectivity of a reaction .
-
Oxidation Reactions
- Field : Organic Chemistry
- Application : It can be used in various oxidation reactions .
- Method : The dimer can act as an oxidizing agent, reacting with other compounds to cause them to lose electrons .
- Results : The use of the dimer in oxidation reactions can lead to the formation of new compounds .
-
Preparation of High Polymers
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-2-nitrosopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRWITDTTZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=O.CC(C)(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-nitrosopropane dimer | |
CAS RN |
6841-96-9 | |
| Record name | 2-Methyl-2-nitrosopropane Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)


![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)